2-N-(3-bromophenyl)pyridine-2,3-diamine
Description
2-N-(3-Bromophenyl)pyridine-2,3-diamine is a pyridine derivative featuring a diamine backbone substituted with a 3-bromophenyl group at the N2 position.
Properties
Molecular Formula |
C11H10BrN3 |
|---|---|
Molecular Weight |
264.12 g/mol |
IUPAC Name |
2-N-(3-bromophenyl)pyridine-2,3-diamine |
InChI |
InChI=1S/C11H10BrN3/c12-8-3-1-4-9(7-8)15-11-10(13)5-2-6-14-11/h1-7H,13H2,(H,14,15) |
InChI Key |
SLYVUICHAQBXSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC2=C(C=CC=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-(3-bromophenyl)pyridine-2,3-diamine typically involves the reaction of 3-bromobenzonitrile with 2,3-diaminopyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic aromatic substitution, where the amino groups of the 2,3-diaminopyridine attack the bromine-substituted benzene ring, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-N-(3-bromophenyl)pyridine-2,3-diamine undergoes various chemical reactions, including:
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted phenylpyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-N-(3-bromophenyl)pyridine-2,3-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-N-(3-bromophenyl)pyridine-2,3-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 2-N-(4-Bromophenyl)pyridine-2,3-diamine (CAS 78750-67-1): This analog substitutes bromine at the para position of the phenyl ring. Molecular weight: 264.13 g/mol .
- 2-N-(4-Chlorophenyl)pyridine-2,3-diamine :
Replacing bromine with chlorine reduces molecular weight (248.69 g/mol) and alters lipophilicity. Chlorine’s smaller atomic radius may enhance solubility but decrease halogen bonding efficacy compared to bromine .
Table 1: Physical Properties of Selected Analogs
| Compound | Substituent | Molecular Weight (g/mol) | Key Feature |
|---|---|---|---|
| 2-N-(3-Bromophenyl)pyridine-2,3-diamine | 3-BrPh | 264.13* | Enhanced steric/electronic effects |
| 2-N-(4-Bromophenyl)pyridine-2,3-diamine | 4-BrPh | 264.13 | Planar conformation favored |
| 2-N-(4-Chlorophenyl)pyridine-2,3-diamine | 4-ClPh | 248.69 | Higher solubility, weaker halogen bonding |
| N2-Methylpyridine-2,3-diamine | CH3 | 139.17 | Increased lipophilicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
